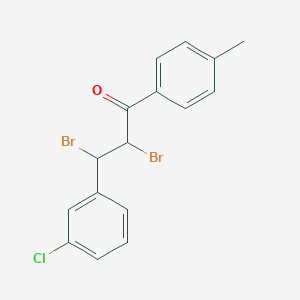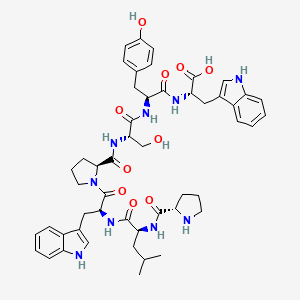![molecular formula C16H16ClN3 B12610414 6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine CAS No. 647849-16-9](/img/structure/B12610414.png)
6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-clorofenil)-1,4,5,7-tetrametil-6H-pirrolo[3,4-d]piridazina es un compuesto heterocíclico que pertenece a la familia de las piridazinas. Las piridazinas son conocidas por sus diversas actividades farmacológicas y han sido ampliamente estudiadas por sus posibles aplicaciones terapéuticas . Este compuesto, con su estructura única, ha despertado interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(4-clorofenil)-1,4,5,7-tetrametil-6H-pirrolo[3,4-d]piridazina típicamente involucra la reacción de 3,6-dicloropiridazina con 1-(4-clorofenil)piperazina en etanol bajo condiciones de reflujo . Este método asegura la formación del compuesto deseado con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
6-(4-clorofenil)-1,4,5,7-tetrametil-6H-pirrolo[3,4-d]piridazina experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o introducir átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, como la halogenación o la alquilación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Los reactivos comunes incluyen halógenos (Cl₂, Br₂) y haluros de alquilo (R-X).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
6-(4-clorofenil)-1,4,5,7-tetrametil-6H-pirrolo[3,4-d]piridazina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de 6-(4-clorofenil)-1,4,5,7-tetrametil-6H-pirrolo[3,4-d]piridazina involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir la entrada de iones calcio, que es necesaria para la activación de la agregación plaquetaria . Esta inhibición puede conducir a diversos efectos terapéuticos, como propiedades antiinflamatorias y analgésicas .
Comparación Con Compuestos Similares
Compuestos similares
Pirimidina: Otro compuesto heterocíclico con diversas actividades biológicas.
Pirazina: Conocido por su uso en el desarrollo de productos farmacéuticos y agroquímicos.
Singularidad
6-(4-clorofenil)-1,4,5,7-tetrametil-6H-pirrolo[3,4-d]piridazina es única debido a sus características estructurales específicas, que confieren propiedades farmacológicas distintas. Su capacidad para inhibir la entrada de iones calcio y sus posibles aplicaciones terapéuticas la convierten en un compuesto valioso para futuras investigaciones .
Propiedades
Número CAS |
647849-16-9 |
|---|---|
Fórmula molecular |
C16H16ClN3 |
Peso molecular |
285.77 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C16H16ClN3/c1-9-15-11(3)20(14-7-5-13(17)6-8-14)12(4)16(15)10(2)19-18-9/h5-8H,1-4H3 |
Clave InChI |
LWGNQLTWQCZSIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)Cl)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


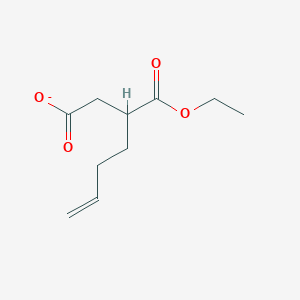
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
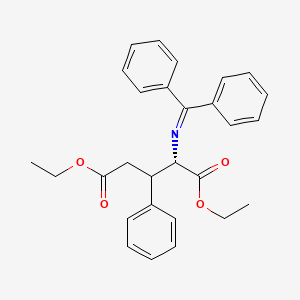
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
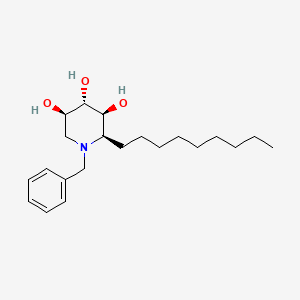
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
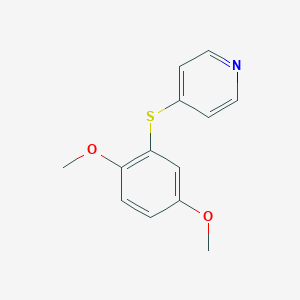
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
